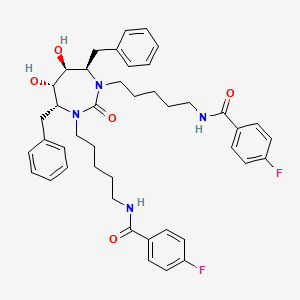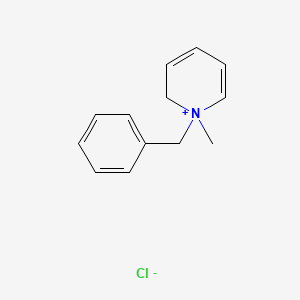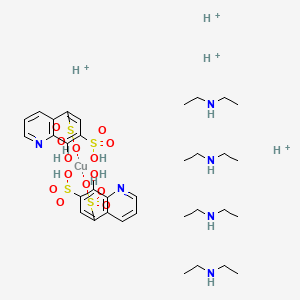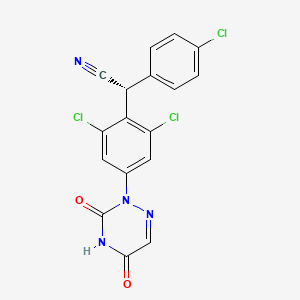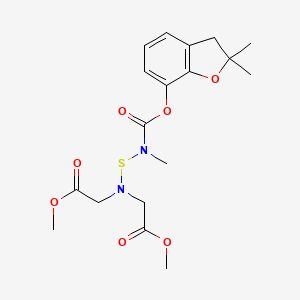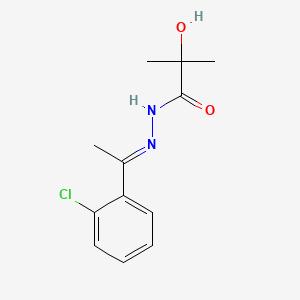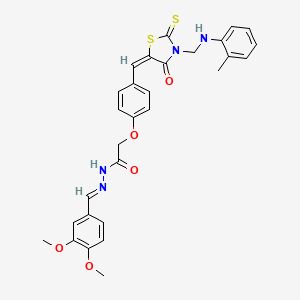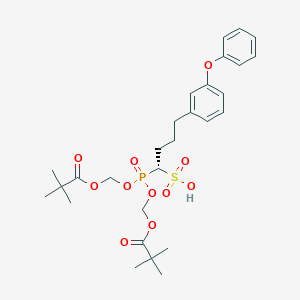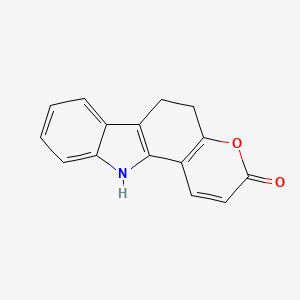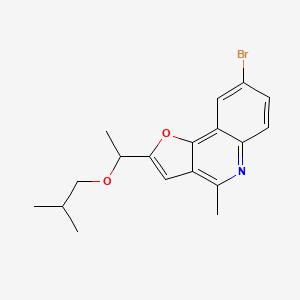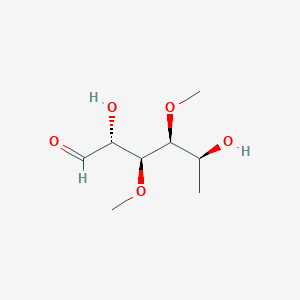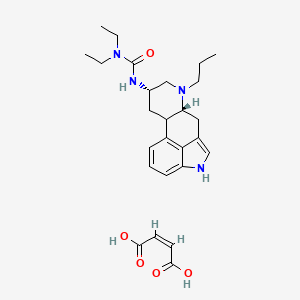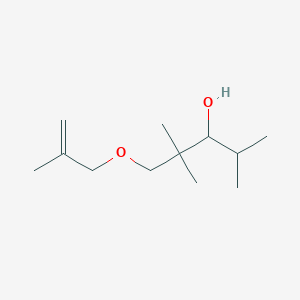
4-Amino-5-hydroxy-3-((4'-((2-hydroxy-1-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 288-530-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of EINECS 288-530-0 involves specific synthetic routes that require precise reaction conditions. These conditions include controlled temperatures, pressures, and the use of catalysts to facilitate the reaction. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production of EINECS 288-530-0 typically involves large-scale chemical reactors where the reaction conditions are meticulously monitored and controlled. The process may include steps such as distillation, crystallization, and purification to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: EINECS 288-530-0 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
EINECS 288-530-0 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and studies involving enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of EINECS 288-530-0 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact mechanism depends on the context of its application, such as its role in a particular chemical reaction or biological process.
Comparison with Similar Compounds
- EINECS 203-770-8 (amyl nitrite)
- EINECS 234-985-5 (bismuth tetroxide)
- EINECS 239-934-0 (mercurous oxide)
Each of these compounds has distinct properties and applications, making EINECS 288-530-0 unique in its specific uses and characteristics.
Properties
CAS No. |
85750-05-6 |
|---|---|
Molecular Formula |
C38H24N7Na3O11S3 |
Molecular Weight |
919.8 g/mol |
IUPAC Name |
trisodium;4-amino-5-hydroxy-3-[[4-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C38H27N7O11S3.3Na/c39-34-33-24(20-32(59(54,55)56)37(38(33)47)45-42-27-14-16-28(17-15-27)57(48,49)50)19-31(58(51,52)53)36(34)44-41-26-12-7-22(8-13-26)21-5-10-25(11-6-21)40-43-35-29-4-2-1-3-23(29)9-18-30(35)46;;;/h1-20,46-47H,39H2,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |
InChI Key |
POLCGFXCBVRQSX-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C=C6C=C(C(=C(C6=C5N)O)N=NC7=CC=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


